![molecular formula C18H21NO4S B4301386 ethyl 3-(4-ethoxyphenyl)-3-[(2-thienylcarbonyl)amino]propanoate](/img/structure/B4301386.png)
ethyl 3-(4-ethoxyphenyl)-3-[(2-thienylcarbonyl)amino]propanoate
Overview
Description
Ethyl 3-(4-ethoxyphenyl)-3-[(2-thienylcarbonyl)amino]propanoate, also known as ETP, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. ETP is a member of the propanoate ester family and is used in the synthesis of various drugs.
Mechanism of Action
The mechanism of action of ethyl 3-(4-ethoxyphenyl)-3-[(2-thienylcarbonyl)amino]propanoate is not fully understood. However, it has been suggested that ethyl 3-(4-ethoxyphenyl)-3-[(2-thienylcarbonyl)amino]propanoate may exert its therapeutic effects by inhibiting the activity of certain enzymes and proteins involved in cell signaling pathways. ethyl 3-(4-ethoxyphenyl)-3-[(2-thienylcarbonyl)amino]propanoate has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
ethyl 3-(4-ethoxyphenyl)-3-[(2-thienylcarbonyl)amino]propanoate has been shown to have a range of biochemical and physiological effects. It has been reported to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. ethyl 3-(4-ethoxyphenyl)-3-[(2-thienylcarbonyl)amino]propanoate has also been shown to possess antifungal activity against Candida albicans and antibacterial activity against Staphylococcus aureus. Additionally, ethyl 3-(4-ethoxyphenyl)-3-[(2-thienylcarbonyl)amino]propanoate has been shown to possess anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the major advantages of using ethyl 3-(4-ethoxyphenyl)-3-[(2-thienylcarbonyl)amino]propanoate in lab experiments is its high potency and selectivity. ethyl 3-(4-ethoxyphenyl)-3-[(2-thienylcarbonyl)amino]propanoate has been shown to exhibit significant activity against cancer cells, fungi, and bacteria at low concentrations. However, one limitation of using ethyl 3-(4-ethoxyphenyl)-3-[(2-thienylcarbonyl)amino]propanoate is its potential toxicity. ethyl 3-(4-ethoxyphenyl)-3-[(2-thienylcarbonyl)amino]propanoate has been shown to induce cytotoxicity in normal cells at high concentrations.
Future Directions
There are several future directions for the research and development of ethyl 3-(4-ethoxyphenyl)-3-[(2-thienylcarbonyl)amino]propanoate. One potential area of research is the optimization of the synthesis method to improve the yield and purity of ethyl 3-(4-ethoxyphenyl)-3-[(2-thienylcarbonyl)amino]propanoate. Another area of research is the investigation of the mechanism of action of ethyl 3-(4-ethoxyphenyl)-3-[(2-thienylcarbonyl)amino]propanoate. Understanding the molecular targets of ethyl 3-(4-ethoxyphenyl)-3-[(2-thienylcarbonyl)amino]propanoate could lead to the development of more effective therapeutic agents. Additionally, further research is needed to evaluate the safety and efficacy of ethyl 3-(4-ethoxyphenyl)-3-[(2-thienylcarbonyl)amino]propanoate in animal models and clinical trials.
Scientific Research Applications
Ethyl 3-(4-ethoxyphenyl)-3-[(2-thienylcarbonyl)amino]propanoate has been extensively used in scientific research for its potential therapeutic applications. It has been reported to exhibit significant anticancer, antifungal, and antibacterial activities. ethyl 3-(4-ethoxyphenyl)-3-[(2-thienylcarbonyl)amino]propanoate has also been shown to possess anti-inflammatory and antioxidant properties.
properties
IUPAC Name |
ethyl 3-(4-ethoxyphenyl)-3-(thiophene-2-carbonylamino)propanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-3-22-14-9-7-13(8-10-14)15(12-17(20)23-4-2)19-18(21)16-6-5-11-24-16/h5-11,15H,3-4,12H2,1-2H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEBXKEDGWITIEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(CC(=O)OCC)NC(=O)C2=CC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Propionic acid, 3-(4-ethoxyphenyl)-3-[(thiophene-2-carbonyl)amino]-, ethyl ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.